N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound is a pyridazinone-based acetamide derivative characterized by a 2,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring. Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.46 g/mol.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-18-9-7-17(8-10-18)19-11-12-22(27)25(24-19)14-21(26)23-20-13-15(2)5-6-16(20)3/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWCRPLEZYLHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2,5-dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: This compound can be used in studies to understand its effects on cellular processes and pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridazinone-Acetamide Family
Table 1: Key Structural and Functional Differences
Key Observations:
- Lipophilicity : The ethoxy group in the target compound increases hydrophobicity compared to the methoxy or hydroxyl groups in analogues like those in and . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Binding Affinity: Compound X () exhibits stronger binding (−8.1 kcal/mol) due to its dual heterocyclic motifs (furan and pyridinone), whereas the target compound’s affinity remains unquantified in the provided evidence.
Key Observations:
- Herbicide vs.
- Pyrimidinone vs. Pyridazinone: The pyrimidinone derivative in has a sulfur-containing substituent, which could confer redox activity absent in the target compound.
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazinone moiety, which is often associated with various biological activities. Its molecular formula is , and it has a molecular weight of 336.42 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.42 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of pyridazinone derivatives. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The median effective dose (ED50) values reported suggest that these compounds could be beneficial in treating epilepsy.
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Modulation of Inflammatory Pathways : By downregulating inflammatory mediators, it reduces inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazinone compound significantly inhibited tumor growth in xenograft models with minimal toxicity to normal tissues .
- Anticonvulsant Evaluation : In a preclinical study involving rat models, a derivative showed a reduction in seizure frequency comparable to standard anticonvulsants like phenytoin .
- Anti-inflammatory Research : A recent investigation found that the compound reduced edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
